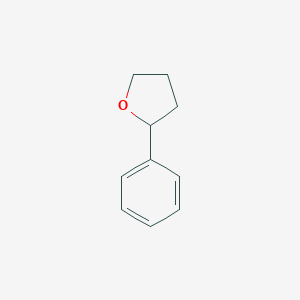

2-Phenyl-tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYYJCQVZHDEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936484 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-83-8 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-tetrahydrofuran chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-tetrahydrofuran (2-Ph-THF), a heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a phenyl group at the C2 position, stands as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural combination of a cyclic ether and an aromatic moiety imparts a versatile reactivity profile, making it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of 2-Ph-THF, including its synthesis, spectroscopic signature, reactivity, and applications, offering field-proven insights for professionals in chemical research and drug development.

Core Physicochemical and Structural Data

2-Phenyl-tetrahydrofuran, with the IUPAC name 2-phenyloxolane, is an organic compound whose properties are defined by its constituent functional groups.[1] The tetrahydrofuran (THF) ring provides a stable, polar, cyclic ether framework, while the phenyl group introduces aromaticity and a site for electrophilic substitution.[1]

Table 1: Physicochemical Properties of 2-Phenyl-tetrahydrofuran

| Property | Value | Reference |

| CAS Number | 16133-83-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| IUPAC Name | 2-phenyloxolane | [1] |

| Canonical SMILES | C1CC(OC1)C2=CC=CC=C2 | [1] |

| LogP | 2.53810 | [2] |

| PSA (Polar Surface Area) | 9.23 Ų | [2] |

Synthesis Methodologies: From Classic to Contemporary

The synthesis of 2-Ph-THF and its derivatives can be achieved through various strategic approaches, each with distinct advantages concerning yield, stereoselectivity, and substrate scope. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Acid-Catalyzed Cyclization

A foundational and straightforward method for synthesizing 2-Ph-THF is the acid-catalyzed intramolecular cyclization of 2-phenyl-1,4-butanediol.[4] This reaction proceeds via protonation of a hydroxyl group, followed by the loss of water to form a secondary carbocation. The remaining terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered THF ring.

-

Causality: The use of strong acids like sulfuric or hydrochloric acid is critical to facilitate the formation of the oxonium ion intermediate, which is a necessary step for the subsequent nucleophilic attack that closes the ring.[4]

Reductive Cycloetherification of Diketones

Modern catalytic methods offer highly efficient and diastereoselective routes. A notable example is the reductive cycloetherification of 1,4-diketones using a simple triarylborane catalyst and dihydrogen (H₂) as a clean reductant.[5] This method is particularly powerful for accessing cis-α,α′-disubstituted tetrahydrofurans with high stereoselectivity.[5]

-

Expert Insight: The advantage of using H₂ over traditional reducing agents like silanes is twofold: it is more cost-effective and environmentally benign (producing only water as a byproduct), and it can provide superior stereoselectivity in this catalytic system.[5]

Advanced Organometallic Approaches

For the synthesis of more complex or stereochemically defined 2,5-disubstituted THF derivatives, which can include 2-Ph-THF analogues, organometallic strategies are employed.[4] A patented method involves a two-step process:

-

Reduction: A five-membered lactone is reduced to an acetal using diisobutylaluminum hydride (DIBAL) at low temperatures (-40°C to -80°C).[4]

-

Alkylation/Arylation: The resulting acetal is reacted with a monoalkyl (or aryl) zinc halide in the presence of a Lewis acid catalyst to form the 2-substituted THF with high stereoselectivity.[4]

-

Self-Validation: The low-temperature condition for the DIBAL reduction is crucial to prevent over-reduction to the diol. The subsequent Lewis acid-catalyzed reaction with the organozinc reagent ensures controlled substitution at the anomeric center of the acetal.

Experimental Workflow: Synthesis via Organozinc Reagent

Below is a generalized workflow based on advanced synthetic strategies.

Caption: Workflow for Stereoselective 2-Ph-THF Synthesis.

Spectroscopic Characterization

The structural elucidation of 2-Phenyl-tetrahydrofuran relies on standard spectroscopic techniques. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum of the parent tetrahydrofuran shows two signals corresponding to the protons at the α (C2/C5) and β (C3/C4) positions, appearing around 3.7 ppm and 1.8 ppm, respectively.[6] For 2-Ph-THF, the spectrum is more complex due to the phenyl substituent breaking the molecule's symmetry. One would expect distinct multiplets for the protons on the THF ring and signals in the aromatic region (typically 7.2-7.7 ppm) for the phenyl protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the four unique carbons in the THF ring and the carbons of the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations for both the aliphatic THF ring and the aromatic phenyl group. A prominent C-O-C stretching band, characteristic of cyclic ethers, is also a key feature.[7][8][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 148.[2] Fragmentation patterns often involve the loss of parts of the THF ring or cleavage at the benzylic position.[10]

Table 2: Anticipated Spectroscopic Data for 2-Phenyl-tetrahydrofuran

| Technique | Feature | Anticipated Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Phenyl Protons | ~ 7.2 - 7.7 ppm (multiplet) |

| C2-H Proton (methine) | ~ 4.9 - 5.1 ppm (triplet or dd) | |

| C5-H₂ Protons (methylene) | ~ 3.8 - 4.1 ppm (multiplet) | |

| C3/C4-H₂ Protons (methylene) | ~ 1.8 - 2.3 ppm (multiplet) | |

| IR | C-H Stretch (Aromatic) | ~ 3000-3100 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~ 2850-2960 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~ 1450-1600 cm⁻¹ | |

| C-O-C Stretch (Ether) | ~ 1050-1150 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z 148 |

Note: Exact NMR chemical shifts can vary based on the solvent and experimental conditions.

Chemical Reactivity

The reactivity of 2-Ph-THF is a duality of its two core components: the saturated ether ring and the aromatic phenyl group.

Reactions of the Tetrahydrofuran Ring

-

Ring-Opening Reactions: Under strong acidic or basic conditions, the THF ring can undergo cleavage to yield linear alcohols or other functionalized products.[1] This reactivity is fundamental to using THF derivatives as synthetic intermediates.

-

Oxidation: The benzylic C-H bond at the C2 position is susceptible to oxidation. Treatment with suitable oxidizing agents can convert 2-Ph-THF into the corresponding ketone or lactone.[4]

-

Reduction: The ether linkage is generally stable to reduction, but under harsh conditions or with specific reagents like lithium aluminum hydride, reduction can occur, potentially leading to alcohols.[4]

Reactions of the Phenyl Group

-

Electrophilic Aromatic Substitution (EAS): The phenyl ring is amenable to standard EAS reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed under appropriate conditions, allowing for functionalization of the aromatic core.[1][4] The THF moiety acts as an ortho-, para-directing group, although its influence is generally mild.

Caption: Key Reactivity Pathways for 2-Phenyl-tetrahydrofuran.

Applications in Research and Development

The unique structural attributes of 2-Ph-THF make it a valuable scaffold in several scientific domains.

-

Organic Synthesis: Its role as a building block is paramount. The THF moiety is a common structural motif in natural products, and 2-Ph-THF serves as a precursor for more elaborate heterocyclic systems.[1][5]

-

Medicinal Chemistry: The tetrahydrofuran ring is a privileged structure found in numerous bioactive molecules and approved drugs, including HIV protease inhibitors.[11] The phenyl group can engage in crucial π-π stacking interactions with aromatic amino acid residues in protein targets.[4] Therefore, 2-Ph-THF and its derivatives are attractive starting points for the synthesis of novel drug candidates.[1]

-

Material Science: The stability and properties of the cyclic ether structure suggest potential applications in the development of novel polymers and materials.[1]

-

Agrochemicals: Some studies have explored the herbicidal properties of 2-Ph-THF, indicating potential applications in agricultural chemistry.[4]

Conclusion

2-Phenyl-tetrahydrofuran is a versatile heterocyclic compound with a well-defined set of chemical properties. Its synthesis is accessible through multiple pathways, its structure is readily confirmed by modern spectroscopy, and its reactivity can be selectively targeted at either the ether ring or the aromatic group. For scientists in drug discovery and chemical development, 2-Ph-THF represents a valuable and adaptable scaffold, offering a gateway to a wide range of more complex and potentially bioactive molecules.

References

- 2-Phenyl-tetrahydrofuran - 16133-83-8 - Vulcanchem. (n.d.).

- Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 - Smolecule. (2023, August 15).

- 2-Phenyl-tetrahydrofuran | CAS#:16133-83-8 | Chemsrc. (2025, September 21).

- 2-phenyl-tetrahydrofuran | 16133-83-8 - ChemicalBook. (2025, October 14).

- Synthesis of 2-phenylfuran - PrepChem.com. (n.d.).

- Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing). (2019, September 6). DOI:10.1039/C9SC04069B.

- 2-phenyl-tetrahydrofuran(16133-83-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (2026, January 2).

- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (n.d.).

- Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. (n.d.).

- Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.).

- How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? (n.d.).

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. (n.d.).

Sources

- 1. Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 [smolecule.com]

- 2. 2-Phenyl-tetrahydrofuran | CAS#:16133-83-8 | Chemsrc [chemsrc.com]

- 3. 2-phenyl-tetrahydrofuran | 16133-83-8 [chemicalbook.com]

- 4. 2-Phenyl-tetrahydrofuran (16133-83-8) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. homework.study.com [homework.study.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydrofuran [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-tetrahydrofuran CAS number

An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran (CAS No. 16133-83-8)

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-tetrahydrofuran (CAS No. 16133-83-8), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key structural motif, the tetrahydrofuran (THF) ring is present in numerous biologically active molecules and FDA-approved pharmaceuticals.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and applications. The protocols and explanations are grounded in established chemical principles to ensure technical accuracy and practical utility.

Physicochemical Properties and Identification

2-Phenyl-tetrahydrofuran, with the IUPAC name 2-phenyloxolane, is an organic compound characterized by a tetrahydrofuran ring substituted with a phenyl group at the second carbon position.[3] This substitution significantly influences its chemical and physical properties compared to the parent THF molecule.

| Property | Value | Source(s) |

| CAS Number | 16133-83-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O | [3][4][5] |

| Molecular Weight | 148.20 g/mol | [3][4][5] |

| Appearance | White powder / Colorless liquid | [7] |

| IUPAC Name | 2-phenyloxolane | [3] |

| SMILES | C1CC(OC1)C2=CC=CC=C2 | [3][4] |

| InChI Key | TZYYJCQVZHDEMI-UHFFFAOYSA-N | [3] |

Synthesis Methodologies: From Classic to Advanced

The synthesis of 2-Phenyl-tetrahydrofuran can be approached through several strategic pathways. The choice of method often depends on the desired scale, stereochemical control, and availability of starting materials.

Acid-Catalyzed Intramolecular Cyclization

A foundational and widely employed method is the acid-catalyzed dehydration and cyclization of a corresponding diol.[4]

Causality and Expertise: This approach leverages the nucleophilicity of the terminal hydroxyl group and the ability of an acid catalyst to facilitate the departure of the benzylic hydroxyl group as a water molecule. The mechanism proceeds through the formation of a stabilized secondary carbocation at the benzylic position, which is then readily attacked by the primary alcohol to form the five-membered THF ring. This method is robust and effective for gram-scale synthesis in a standard laboratory setting.

Experimental Protocol: Synthesis of 2-Phenyl-tetrahydrofuran from 4-Phenyl-1,4-butanediol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Phenyl-1,4-butanediol (1 equivalent).

-

Solvent: Dissolve the diol in a suitable non-nucleophilic solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (approx. 0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting diol. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Phenyl-tetrahydrofuran.

Caption: Acid-catalyzed synthesis of 2-Phenyl-tetrahydrofuran.

Advanced Synthesis via Organometallic Reagents

More contemporary methods offer greater control and can be applied to more complex substituted tetrahydrofurans. One such patented strategy involves the reduction of a lactone followed by reaction with an organozinc reagent.[4]

Causality and Expertise: This multi-step synthesis provides a high degree of stereoselectivity. The initial reduction of the lactone to a hemiacetal (or acetal) using a hydride source like DIBAL-H creates a key intermediate.[4] This intermediate is then activated by a Lewis acid, allowing for the stereocontrolled addition of the phenyl group via a monoalkyl zinc halide. This pathway is particularly valuable in pharmaceutical development where precise control over stereochemistry is critical.

Spectroscopic Analysis and Characterization

Structural elucidation of 2-Phenyl-tetrahydrofuran relies on standard spectroscopic techniques. While specific spectral data can be found in databases like ChemicalBook, the expected patterns are described below.[8]

| Technique | Expected Data & Interpretation |

| ¹H NMR | Signals are expected in two main regions: the aromatic region (approx. 7.2-7.4 ppm) for the phenyl protons and the aliphatic region for the tetrahydrofuran ring protons. The proton at the C2 position, being adjacent to both the oxygen and the phenyl group, will be the most downfield of the aliphatic signals. The other six protons on the THF ring will appear as complex multiplets further upfield. |

| ¹³C NMR | Aromatic carbons will appear in the typical 125-145 ppm range. The aliphatic carbons of the THF ring will be observed upfield, with the C2 carbon being the most deshielded due to its proximity to the oxygen and phenyl ring. |

| IR Spectroscopy | Key absorbances will include C-H stretches for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) regions. A strong C-O-C ether stretch is expected around 1050-1150 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 148.2. Common fragmentation patterns for tetrahydrofurans may be observed.[9][10] |

Reactivity and Chemical Properties

The chemical behavior of 2-Phenyl-tetrahydrofuran is dictated by the interplay between the stable aromatic ring and the reactive cyclic ether.

-

Ring-Opening Reactions: Like its parent, THF, the ether linkage is susceptible to cleavage under strong acidic or basic conditions, leading to linear alcohol products.[3][11]

-

Oxidation: The benzylic C-H bond at the C2 position is susceptible to oxidation, which can convert the compound into the corresponding ketone or lactone under appropriate oxidizing agents.[4]

-

Electrophilic Aromatic Substitution: The phenyl group can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation). The tetrahydrofuran ring acts as an ortho-, para-directing group.[3]

-

Peroxide Formation: Ethers like THF are known to form potentially explosive peroxides upon exposure to air and light over time.[12] It is crucial to handle and store 2-Phenyl-tetrahydrofuran with this hazard in mind, testing for peroxides before distillation or concentration.

Caption: Key reactivity pathways for 2-Phenyl-tetrahydrofuran.

Applications in Research and Drug Development

The 2-Phenyl-tetrahydrofuran scaffold is a valuable building block in modern organic synthesis and medicinal chemistry.

-

Synthetic Intermediate: Its structure serves as a precursor for more complex molecules, particularly those containing heterocyclic rings.[3] The combination of a chiral center (at C2) and functionalizable aromatic ring makes it a versatile starting material.

-

Medicinal Chemistry: The tetrahydrofuran motif is a privileged structure found in numerous FDA-approved drugs, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[1][2] The phenyl group can participate in crucial π-π stacking interactions with protein targets, while the THF moiety can influence solubility and metabolic stability.[4]

-

Biological Activity: Research has shown that 2-Phenyl-tetrahydrofuran and its derivatives possess a range of biological activities, including antimicrobial and herbicidal properties, highlighting their potential in both pharmaceutical and agricultural applications.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Phenyl-tetrahydrofuran should always be consulted, general precautions based on its structure and the known hazards of tetrahydrofuran are warranted.[13]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Flammability: As an ether, the compound is likely flammable. Keep away from heat, sparks, and open flames.[12][14]

-

Peroxide Formation: Store in a tightly sealed container, protected from light and air, to minimize the formation of explosive peroxides. Periodically test for the presence of peroxides, especially before heating or distilling.

-

Toxicity: Information on the specific toxicity is limited.[3] However, related solvents like THF can cause irritation to the eyes, skin, and respiratory system.[14]

References

-

2-Phenyl-Tetrahydrofuran, CasNo.16133-83-8 GIHI CHEMICALS CO.,LIMITED China (Mainland). (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2-phenylfuran - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

2-phenyl-tetrahydrofuran Safety Data Sheets(SDS) lookchem. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965, August 7). University of Dayton. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Experimental IR spectra of tetrahydrofuran. (2021, September). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 9, 2026, from [Link]

-

2-Phenylfuran - SpectraBase. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

2-Phenyl-tetrahydrofuran | CAS#:16133-83-8 | Chemsrc. (2025, September 21). Chemsrc. Retrieved January 9, 2026, from [Link]

-

2-methyl tetrahydrofuran, 96-47-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. - R Discovery. (2025, July 30). R Discovery. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (2025, August 16). PubMed. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). LinkedIn. Retrieved January 9, 2026, from [Link]

-

Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). (2025, August 5). ScienceDirect. Retrieved January 9, 2026, from [Link]

-

Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | ACS Omega - ACS Publications. (2023, January 31). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). De Gruyter. Retrieved January 9, 2026, from [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025, August 8). MDPI. Retrieved January 9, 2026, from [Link]

-

Tetrahydrofuran - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 9, 2026, from [Link]

-

Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? - Homework.Study.com. (n.d.). Study.com. Retrieved January 9, 2026, from [Link]

-

IR spectrum of PTHF. (2011, July). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air - MDPI. (2024, May 16). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 [smolecule.com]

- 4. 2-Phenyl-tetrahydrofuran (16133-83-8) for sale [vulcanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-phenyl-tetrahydrofuran | 16133-83-8 [chemicalbook.com]

- 7. 2-Phenyl-Tetrahydrofuran, CasNo.16133-83-8 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 8. 2-phenyl-tetrahydrofuran(16133-83-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-phenyl-tetrahydrofuran Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. fishersci.com [fishersci.com]

2-Phenyl-tetrahydrofuran molecular weight

An In-Depth Technical Guide to 2-Phenyl-tetrahydrofuran: Synthesis, Characterization, and Applications

Introduction

2-Phenyl-tetrahydrofuran (2-Ph-THF) is a heterocyclic organic compound featuring a five-membered tetrahydrofuran (THF) ring substituted with a phenyl group at the second carbon position.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable building block in various scientific domains. The tetrahydrofuran motif is a prevalent core in numerous FDA-approved pharmaceuticals, highlighting its importance in drug discovery and development.[2][3] As a substituted THF, 2-Ph-THF serves as a key intermediate in the synthesis of complex, biologically active molecules and finds potential applications in materials science.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental properties, synthetic methodologies, analytical characterization, chemical behavior, and safety considerations.

Physicochemical and Structural Properties

The essential properties of 2-Phenyl-tetrahydrofuran are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][4] |

| Molecular Weight | 148.2 g/mol | [1][4] |

| CAS Number | 16133-83-8 | [1][4] |

| IUPAC Name | 2-phenyloxolane | [1] |

| SMILES | C1CC(OC1)C2=CC=CC=C2 | [1][4] |

| InChI | 1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | [1][4] |

| Boiling Point | 105.00 to 107.00 °C @ 1.00 mm Hg | [5] |

| Appearance | Colorless to pale straw-yellow liquid | [5] |

Synthesis of 2-Phenyl-tetrahydrofuran

Multiple synthetic pathways exist for the preparation of 2-Ph-THF, ranging from classical cyclization reactions to modern catalytic methods. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical control.

Common Synthetic Strategies

-

Acid-Catalyzed Cyclization of Diols : A prevalent and straightforward method involves the intramolecular cyclization of 2-phenyl-1,4-butanediol. This reaction is typically catalyzed by strong acids like sulfuric acid, which protonates a hydroxyl group, facilitating a nucleophilic attack by the other hydroxyl group to form the stable five-membered THF ring.[4]

-

Reductive Cycloetherification of Diketones : A modern approach uses a triarylborane catalyst and dihydrogen (H₂) as a clean reductant to convert 1,4-diketones into cis-substituted tetrahydrofurans with high diastereoselectivity.[6] This method is valued for its high yields and compatibility with various functional groups.[6]

-

Organometallic Approaches : Advanced syntheses may employ organometallic reagents. One patented method involves the reduction of a five-membered lactone to an acetal using diisobutyl aluminum hydride (DIBAL), followed by a reaction with a monoalkyl zinc halide under Lewis acid catalysis to form the 2-substituted THF structure.[4]

Detailed Experimental Protocol: Acid-Catalyzed Cyclization

This protocol details the synthesis of 2-Ph-THF from 2-phenyl-1,4-butanediol. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize 2-Phenyl-tetrahydrofuran via intramolecular cyclization.

Materials:

-

2-phenyl-1,4-butanediol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-phenyl-1,4-butanediol (10.0 g) in 100 mL of toluene.

-

Causality: Toluene serves as a solvent and an azeotropic agent to remove water, which is a byproduct of the cyclization. Driving off water shifts the reaction equilibrium towards the product, maximizing the yield.

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.

-

Causality: Sulfuric acid is a strong acid catalyst that protonates one of the diol's hydroxyl groups, converting it into a good leaving group (H₂O) and initiating the intramolecular nucleophilic attack.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction. The continuous removal of water via the Dean-Stark trap is crucial for driving the reaction to completion.

-

-

Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (approx. 1.08 mL for 10.0 g of starting material).

-

Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Causality: Neutralizing the acid is essential to stop the reaction and prevent potential side reactions or degradation of the product during purification.

-

-

Extraction & Drying: Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water, ensuring the purity of the final product.

-

-

Purification: Filter off the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure 2-Phenyl-tetrahydrofuran.[7]

-

Causality: Vacuum distillation is used to purify liquids with high boiling points, preventing thermal decomposition that might occur at atmospheric pressure.

-

Caption: Workflow for the synthesis of 2-Phenyl-tetrahydrofuran.

Analytical Characterization

Confirming the identity and purity of synthesized 2-Ph-THF is crucial. A combination of spectroscopic techniques is employed for full characterization. Spectral data for this compound is available from various chemical suppliers.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. For 2-Ph-THF, one would expect multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl protons and a series of multiplets in the aliphatic region (~1.8-4.9 ppm) for the tetrahydrofuran ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 148.2.

-

Infrared Spectroscopy (IR): Used to identify functional groups. Key signals would include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic groups.

Caption: Analytical workflow for the characterization of 2-Ph-THF.

Chemical Reactivity

The unique structure of 2-Ph-THF, combining a stable ether linkage with an aromatic ring, dictates its chemical behavior.

-

Ring-Opening Reactions: Under strong acidic or basic conditions, the tetrahydrofuran ring can undergo cleavage to form linear alcohols or other functionalized products.[1] This reactivity is fundamental to its use as a synthetic intermediate.

-

Oxidation: The compound can be oxidized to form corresponding ketones.[4]

-

Reduction: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ether, though this is less common than reactions involving other functional groups.[4]

-

Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic substitution reactions (e.g., nitration, halogenation), allowing for further functionalization of the molecule.[1] The tetrahydrofuran ring acts as an ortho-, para-directing group.

Caption: Key reaction pathways for 2-Phenyl-tetrahydrofuran.

Applications in Research and Drug Development

The 2-Ph-THF scaffold is of significant interest to researchers, particularly in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: The tetrahydrofuran nucleus is a key structural component in many pharmaceuticals.[2][3] 2-Ph-THF serves as a versatile starting material or intermediate for synthesizing more complex drug candidates.[1] Its structure allows for the strategic introduction of various functional groups.

-

Organic Synthesis Building Block: The cyclic ether structure makes 2-Ph-THF a useful building block for creating larger, more complex organic molecules, especially other heterocyclic systems.[1]

-

Potential Biological Activity: Research has indicated that 2-Ph-THF itself exhibits antimicrobial activity against certain pathogens and has been evaluated for herbicidal properties.[4] The phenyl group can participate in π-π stacking interactions with biological targets like proteins, while the THF ring can influence solubility and metabolic stability.[4]

-

Material Science: Derivatives of 2-Ph-THF are explored for use in creating polymers and other advanced materials, owing to the stability and structural properties conferred by the THF ring.[1]

Safety and Handling

While specific hazard data for 2-Phenyl-tetrahydrofuran is limited, safety protocols should be based on the known hazards of its parent compound, tetrahydrofuran (THF).[10]

-

Flammability: THF is a highly flammable liquid.[11][12] All work with 2-Ph-THF should be conducted away from ignition sources in a well-ventilated area, preferably a chemical fume hood.[13]

-

Peroxide Formation: Like many ethers, 2-Ph-THF may form explosive peroxides upon prolonged exposure to air and light.[11][14] Containers should be dated upon opening and tested for peroxides periodically, especially before distillation.[14] Store in tightly sealed, air-tight containers.

-

Health Hazards: The compound may be harmful if swallowed and can cause serious eye irritation and respiratory irritation.[11] It is suspected of causing cancer.[11][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat when handling the compound.[11]

Conclusion

2-Phenyl-tetrahydrofuran is a compound of considerable scientific interest, bridging foundational organic chemistry with applied fields like drug discovery and material science. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical reactivity make it a valuable tool for researchers. A thorough understanding of its synthesis, characterization, and handling is essential for safely and effectively harnessing its potential in the development of novel molecules and materials.

References

- 2-Phenyl-tetrahydrofuran - 16133-83-8. Vulcanchem.

- Buy 2-Phenyl-tetrahydrofuran | 16133-83-8. Smolecule.

- 2-phenyl propyl tetrahydrofuran (Cas 3208-40-0). Parchem.

- 2-phenyl-tetrahydrofuran | 16133-83-8. ChemicalBook.

- Synthesis of 2-phenylfuran. PrepChem.com.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 2-Phenyl-tetrahydrofuran Safety D

- 2-phenyl propyl tetrahydrofuran, 3208-40-0. The Good Scents Company.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing).

- 2-Phenyl-tetrahydrofuran | CAS#:16133-83-8. Chemsrc.

- 2-phenyl-tetrahydrofuran(16133-83-8) 1H NMR spectrum. ChemicalBook.

- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.

- Safety Data Sheet: tetrahydrofuran. Chemos GmbH&Co.KG.

- An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applic

- TETRAHYDROFURAN HAZARD SUMMARY. NJ.gov.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

- Tetrahydrofuran (THF): Applications, Properties and Market Outlook. BOC Sciences.

Sources

- 1. Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 [smolecule.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-tetrahydrofuran (16133-83-8) for sale [vulcanchem.com]

- 5. parchem.com [parchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-phenyl-tetrahydrofuran | 16133-83-8 [chemicalbook.com]

- 9. 2-phenyl-tetrahydrofuran(16133-83-8) 1H NMR spectrum [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

2-Phenyl-tetrahydrofuran synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-tetrahydrofuran: Mechanisms and Methodologies

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active compounds. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-tetrahydrofuran scaffold serves as a crucial building block in medicinal chemistry and a valuable intermediate in organic synthesis.[1] Its synthesis is a classic exercise in heterocyclic chemistry, illustrating fundamental principles of intramolecular reactions. This guide provides a detailed examination of the core mechanisms governing the formation of this important cyclic ether, tailored for researchers and professionals in the chemical sciences. We will dissect two primary, mechanistically distinct pathways: acid-catalyzed dehydrative cyclization and intramolecular oxymercuration-demercuration, offering insights into the causality behind experimental choices and protocols.

Mechanism I: Acid-Catalyzed Dehydrative Cyclization

The most direct conceptual route to 2-phenyl-tetrahydrofuran is the acid-catalyzed intramolecular cyclization of a suitable phenyl-substituted diol or alcohol. This pathway relies on the formation of a reactive intermediate that facilitates nucleophilic attack by a tethered hydroxyl group. The thermodynamic and kinetic viability of this process is significantly enhanced by the propensity to form a stable, five-membered ring system.[2][3]

Conceptual Overview: The Sɴ1 Pathway

The synthesis is optimally performed starting from 1-phenyl-1,4-butanediol . Under strong acidic conditions, the reaction proceeds via a Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism. The key to this pathway is the selective protonation of the secondary, benzylic alcohol. The subsequent loss of a water molecule generates a resonance-stabilized secondary benzylic carbocation. This electrophilic center is then readily intercepted by the pendant primary hydroxyl group in an intramolecular fashion, a step which is entropically favored.

Detailed Mechanistic Steps

-

Protonation of the Benzylic Alcohol : The reaction is initiated by the protonation of the more reactive secondary (benzylic) hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O⁺).

-

Formation of a Resonance-Stabilized Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized into the adjacent phenyl ring.

-

Intramolecular Nucleophilic Attack (Cyclization) : The terminal primary hydroxyl group acts as an intramolecular nucleophile, attacking the carbocationic center. This 5-exo-tet cyclization is rapid, leading to the formation of a protonated tetrahydrofuran ring (an oxonium ion).[4]

-

Deprotonation : A weak base, typically water or the conjugate base of the acid catalyst, removes the proton from the oxonium ion to yield the final product, 2-phenyl-tetrahydrofuran, and regenerate the acid catalyst.

Mechanistic Diagram: Acid-Catalyzed Cyclization

Caption: Sɴ1 mechanism for the synthesis of 2-phenyl-tetrahydrofuran.

Experimental Protocol: General Procedure

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 1-phenyl-1,4-butanediol.

-

Solvent/Catalyst : Add a suitable high-boiling point solvent (e.g., toluene or xylenes) to allow for azeotropic removal of water, if desired. Add a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid or p-toluenesulfonic acid).

-

Reaction : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diol.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Data Presentation: Reaction Parameters

| Parameter | Typical Value/Condition | Rationale |

| Acid Catalyst | H₂SO₄, H₃PO₄, p-TsOH | Strong proton source required to facilitate the formation of a good leaving group (water).[5][6] |

| Temperature | 80 - 140 °C (Reflux) | Provides the necessary activation energy for the dehydration (carbocation formation) step. |

| Solvent | Toluene, Xylenes, or neat | High-boiling solvents can aid in driving the equilibrium forward by removing water azeotropically. |

| Yield | 70 - 90% | Generally high due to the favorable thermodynamics of forming a five-membered ring. |

Mechanism II: Intramolecular Oxymercuration-Demercuration

An alternative and highly reliable strategy for synthesizing substituted tetrahydrofurans is the intramolecular oxymercuration-demercuration of an unsaturated alcohol. This method is particularly valuable because it proceeds without the formation of a formal carbocation intermediate, thereby preventing unwanted rearrangements and ensuring high regioselectivity.[7]

Conceptual Overview

To synthesize 2-phenyl-tetrahydrofuran via this route, the required starting material is 4-phenyl-but-3-en-1-ol . The reaction is a two-step process. First, oxymercuration involves the electrophilic addition of a mercury(II) species (e.g., mercuric acetate, Hg(OAc)₂) across the alkene. This forms a cyclic, bridged mercurinium ion intermediate. The tethered hydroxyl group then attacks this intermediate from the backside in an intramolecular Sɴ2-like fashion. The second step, demercuration, involves the reductive replacement of the mercuric acetate group with a hydrogen atom using sodium borohydride (NaBH₄).

Detailed Mechanistic Steps

-

Formation of the Mercurinium Ion : The π-bond of the alkene attacks the electrophilic mercury(II) acetate, displacing one acetate ion. A three-membered, bridged mercurinium ion is formed. The positive charge is shared between the mercury atom and the two carbons of the original double bond.

-

Intramolecular Nucleophilic Attack : The hydroxyl group attacks one of the carbons of the mercurinium ion. This attack follows Markovnikov's rule, occurring at the more substituted carbon that can better stabilize a partial positive charge—in this case, the benzylic carbon.[8] The attack occurs with anti-stereochemistry relative to the mercury, leading to a trans-like opening of the three-membered ring.

-

Deprotonation : A solvent molecule (water) or the previously displaced acetate ion deprotonates the resulting oxonium ion to yield the organomercury intermediate.

-

Demercuration : In a separate step, sodium borohydride (NaBH₄) is added. The mechanism of this step is complex and believed to involve radicals, but its net result is the replacement of the C-HgOAc bond with a C-H bond, yielding 2-phenyl-tetrahydrofuran.[7]

Mechanistic Diagram: Intramolecular Oxymercuration

Caption: Oxymercuration-demercuration pathway to 2-phenyl-tetrahydrofuran.

Experimental Protocol: General Procedure

-

Oxymercuration Step :

-

Dissolve the starting material, 4-phenyl-but-3-en-1-ol, in a mixture of tetrahydrofuran (THF) and water.[9]

-

Add mercury(II) acetate (Hg(OAc)₂) to the solution and stir at room temperature.

-

The reaction is typically rapid, and its completion can be monitored by TLC.

-

-

Demercuration Step :

-

Cool the reaction mixture in an ice bath.

-

Add an aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide. The addition of NaBH₄ is often exothermic and should be done carefully.

-

Stir the mixture for 1-2 hours. A black precipitate of elemental mercury will form.[7]

-

-

Workup and Purification :

-

Separate the organic layer. If an emulsion forms, it can be broken up by filtration through Celite.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation.

-

Comparative Analysis of Synthetic Routes

| Feature | Acid-Catalyzed Cyclization | Oxymercuration-Demercuration |

| Key Intermediate | Carbocation | Bridged Mercurinium Ion |

| Rearrangements | Possible if a more stable carbocation can be formed. | Not observed, as no free carbocation is formed. |

| Regioselectivity | Governed by carbocation stability. | Follows Markovnikov's rule; OH attacks the more substituted carbon.[8] |

| Stereochemistry | Not easily controlled; racemization at the carbocationic center. | Anti-addition of the nucleophile and mercury across the double bond. |

| Reagents | Simple strong acids (H₂SO₄, p-TsOH). | Highly toxic mercury salts (Hg(OAc)₂). Requires a reducing agent (NaBH₄). |

| Conditions | Typically requires elevated temperatures. | Often proceeds at room temperature. |

| Safety | Standard handling of strong acids. | Extreme caution required due to the high toxicity of organomercury compounds. |

Conclusion

The synthesis of 2-phenyl-tetrahydrofuran can be effectively achieved through several mechanistic pathways, with acid-catalyzed cyclization and intramolecular oxymercuration-demercuration being two of the most fundamental and instructive. The choice of method depends critically on the available starting material and the desired control over the reaction's outcome. The acid-catalyzed route is atom-economical and uses simple reagents but carries the risk of carbocation-driven side reactions. In contrast, the oxymercuration-demercuration pathway offers excellent control over regioselectivity and avoids rearrangements, but at the cost of using highly toxic mercury reagents. A thorough understanding of these competing mechanisms allows the synthetic chemist to make informed decisions, tailoring the reaction to the specific demands of the target molecule and ensuring a robust and efficient synthesis.

References

- Vulcanchem. (n.d.). 2-Phenyl-tetrahydrofuran.

- Smolecule. (2023, August 15). 2-Phenyl-tetrahydrofuran.

- PrepChem. (n.d.). Synthesis of 2-phenylfuran.

- Phillips, A. J., & Uto, Y. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Gaich, T., & Mulzer, J. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9234-9239. DOI:10.1039/C9SC04069B.

- Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.

- Wang, Z., et al. (2020). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.

- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.

- Wikipedia. (n.d.). Intramolecular reaction.

- Organic Syntheses. (n.d.). Tetrahydrofuran.

- Zhang, Y., et al. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH.

- Chemistry Steps. (n.d.). Oxymercuration-Demercuration.

- ChemComplete. (2022, May 24).

- Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes.

- Gaspar, B., Waser, J., & Carreira, E. M. (2010). Synthesis of (3-Chlorobutyl)Benzene by the Cobalt-Catalyzed Hydrochlorination of 4-Phenyl-1-Butene. Organic Syntheses, 87, 88.

- ResearchGate. (n.d.). ChemInform Abstract: 2,3-Disubstituted Tetrahydrofuran Synthesis via Radical and Anionic Cyclization.

- Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.

- Hunter, G. W., et al. (2006).

- ChemComplete. (2023, June 20).

- The Organic Chemistry Tutor. (2016, December 23). Oxymercuration Demercuration Mechanism of Alkenes & Alkoxymercuration Reaction Organic Chemistry [Video]. YouTube.

- ChemicalBook. (2022, January 25). Synthesis and Applications of THF.

- ResearchGate. (n.d.). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol.

- ChemRxiv. (n.d.). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate.

Sources

- 1. Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 [smolecule.com]

- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Phenyl-tetrahydrofuran (16133-83-8) for sale [vulcanchem.com]

- 5. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenyl-tetrahydrofuran

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-tetrahydrofuran (also known as 2-phenyloxolane), a heterocyclic compound with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

2-Phenyl-tetrahydrofuran possesses a five-membered saturated tetrahydrofuran ring substituted with a phenyl group at the 2-position. This structure gives rise to a unique spectroscopic fingerprint that can be definitively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₁₀H₁₂O[2][3]

Molecular Weight: 148.20 g/mol [2][3]

CAS Number: 16133-83-8[2][3][4]

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O [len=1.5]; O -- C1 [len=1.5]; C1 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C5 [len=1.5];

H1 [label="H", pos="1.2,0.8!"]; H2 [label="H", pos="2.8,0.8!"]; H3 [label="H", pos="2.8,-0.8!"]; H4 [label="H", pos="1.2,-0.8!"]; H5 [label="H", pos="-0.8,0.8!"]; H6 [label="H", pos="-0.8,-0.8!"]; H7 [label="H", pos="-2.2,0!"]; }

Molecular structure of 2-Phenyl-tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Phenyl-tetrahydrofuran is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern and the conformation of the tetrahydrofuran ring.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenyl-tetrahydrofuran in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters should be used.

Data Interpretation:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Phenyl (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H | - |

| H-2 (methine) | ~4.90 | Triplet | 1H | J = 7.5 |

| H-5 (methylene) | ~3.90 - 4.10 | Multiplet | 2H | - |

| H-3, H-4 (methylene) | ~1.80 - 2.20 | Multiplet | 4H | - |

Note: Predicted values based on analogous structures. Actual experimental values may vary slightly.

The downfield shift of the H-2 proton to approximately 4.90 ppm is a direct consequence of its benzylic and ether linkages, which deshield the proton. The phenyl protons appear in their characteristic aromatic region. The protons on the tetrahydrofuran ring at positions 3, 4, and 5 exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

Data Interpretation:

| Carbon | Chemical Shift (ppm) |

| Phenyl (quaternary) | ~143 |

| Phenyl (CH) | ~128, ~127, ~125 |

| C-2 (methine) | ~80 |

| C-5 (methylene) | ~68 |

| C-3, C-4 (methylene) | ~35, ~26 |

Note: Predicted values based on analogous structures and data from SpectraBase.[4] Actual experimental values may vary slightly.

The carbon chemical shifts are consistent with the proposed structure. The C-2 carbon is significantly downfield due to the attached oxygen and phenyl group. The aromatic carbons show characteristic shifts, and the aliphatic carbons of the tetrahydrofuran ring are found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3030 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1100 - 1050 | C-O-C stretch | Ether |

The IR spectrum will clearly show the presence of both the aromatic ring and the aliphatic ether functionality. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be distinguishable. The strong C-O-C stretching band is characteristic of the ether linkage in the tetrahydrofuran ring. A vapor phase IR spectrum is available on SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Data Interpretation:

The mass spectrum of 2-Phenyl-tetrahydrofuran is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. A GC-MS spectrum is available on SpectraBase.[4]

Expected Fragmentation Pathways:

M [label="[C₁₀H₁₂O]⁺˙\nm/z = 148\n(Molecular Ion)"]; F1 [label="[C₉H₉O]⁺\nm/z = 133"]; F2 [label="[C₆H₅]⁺\nm/z = 77"]; F3 [label="[C₄H₇O]⁺\nm/z = 71"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- C₄H₇O•"]; M -> F3 [label="- C₆H₅•"]; }

Proposed key fragmentation pathways of 2-Phenyl-tetrahydrofuran.

-

Loss of a methyl radical (•CH₃): While not the most intuitive loss, rearrangement followed by loss of a methyl group could lead to a fragment at m/z = 133.

-

Loss of the tetrahydrofuranyl radical (C₄H₇O•): Cleavage of the C-C bond between the phenyl group and the tetrahydrofuran ring would result in the stable phenyl cation at m/z = 77.

-

Loss of the phenyl radical (C₆H₅•): This fragmentation would lead to the formation of the tetrahydrofuranyl cation at m/z = 71.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of 2-Phenyl-tetrahydrofuran. The data presented in this guide, based on established spectroscopic principles and available database information, serves as a reliable reference for the identification and quality control of this important chemical intermediate. Researchers and scientists can utilize this comprehensive spectroscopic analysis to support their synthetic and drug development endeavors.

References

-

PubChem. 2-Phenyloxolane | C10H12O | CID 11389473. [Link]

-

PubChem. NMRShiftDB - PubChem Data Source. [Link]

-

Chemsrc. 2-Phenyl-tetrahydrofuran | CAS#:16133-83-8. [Link]

-

SpectraBase. 2-Phenylfuran. [Link]

Sources

A-101-2-PTHF: An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-tetrahydrofuran (2-PTHF), a heterocyclic compound of significant interest to the scientific and drug development communities. The document delineates the formal IUPAC nomenclature and elucidates the core chemical structure. It further explores the stereochemical intricacies, plausible synthetic methodologies, and characteristic spectroscopic data essential for its identification and characterization. The guide also discusses the compound's emerging applications, particularly in medicinal chemistry and material science, providing a holistic view for researchers and professionals in the field.

Introduction: The Tetrahydrofuran Scaffold in Modern Science

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products.[1][2] Its unique stereochemical and electronic properties make it a valuable scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings to enhance metabolic stability, modulate receptor interactions, and improve overall bioavailability.[3] The incorporation of a phenyl group at the 2-position of the tetrahydrofuran ring, yielding 2-Phenyl-tetrahydrofuran, imparts a distinct set of physicochemical properties and biological activities, making it a compound of considerable scientific curiosity.[4] This guide aims to provide an in-depth technical resource on 2-PTHF for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Structure

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication within the scientific community.[5]

Preferred IUPAC Name (PIN)

The Preferred IUPAC Name for the compound is 2-phenyloxolane .[4][6] The name is derived from the parent heterocycle "oxolane," the systematic name for a five-membered saturated ring containing one oxygen atom. The phenyl group is treated as a substituent at the second position of the oxolane ring.

Other Accepted Names

While "2-phenyloxolane" is the preferred name, "2-Phenyl-tetrahydrofuran" is also a widely accepted and commonly used name in scientific literature and chemical catalogs.[6][7] "Tetrahydrofuran" is a retained name for oxolane in IUPAC nomenclature.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-tetrahydrofuran consists of a central tetrahydrofuran ring with a phenyl group attached to the carbon atom adjacent to the oxygen atom.

Molecular Formula: C₁₀H₁₂O[4]

Molecular Weight: 148.20 g/mol [4][6]

Canonical SMILES: C1CC(OC1)C2=CC=CC=C2[4][8]

InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N[4]

Synthesis and Methodologies

The synthesis of 2-Phenyl-tetrahydrofuran can be achieved through various routes, with the choice of method often depending on the desired stereochemistry, scale, and available starting materials.

Acid-Catalyzed Cyclization of 1-Phenyl-1,4-butanediol

A common laboratory-scale synthesis involves the intramolecular cyclization of 1-phenyl-1,4-butanediol under acidic conditions.[8] This reaction proceeds via protonation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the tetrahydrofuran ring.

Caption: Acid-Catalyzed Cyclization Workflow

Stereoselective Synthesis Strategies

For applications in drug development, controlling the stereochemistry of 2-PTHF is often crucial. Advanced synthetic methods have been developed to achieve high diastereoselectivity and enantioselectivity. These can include:

-

Intramolecular S N2 reactions: Utilizing chiral starting materials with a hydroxyl group and a suitable leaving group to control the stereocenter.[9]

-

Intramolecular additions of alcohols to epoxides: A method often used in the synthesis of complex molecules containing the tetrahydrofuran ring.[9]

-

[3+2] Cycloaddition reactions: A powerful strategy for constructing the tetrahydrofuran ring with the simultaneous formation of multiple stereocenters.[9]

-

Organometallic approaches: The use of organozinc reagents in the synthesis of 2,5-disubstituted tetrahydrofurans has been reported, offering a pathway to stereocontrolled synthesis.[8]

Spectroscopic Characterization

The structural elucidation of 2-Phenyl-tetrahydrofuran relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[10]

-

¹H NMR: The proton NMR spectrum of 2-PTHF will exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns of the tetrahydrofuran protons can provide information about the relative stereochemistry of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the tetrahydrofuran ring, confirming the presence of these structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of 2-PTHF will be characterized by:

-

C-O-C stretching vibrations: Indicative of the ether linkage in the tetrahydrofuran ring.

-

C-H stretching vibrations: Aromatic C-H stretches from the phenyl group and aliphatic C-H stretches from the tetrahydrofuran ring.

-

Aromatic C=C bending vibrations: Characteristic of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11] The mass spectrum of 2-PTHF will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the tetrahydrofuran ring and the phenyl group.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic proton signals (~7.2-7.4 ppm), Aliphatic proton signals of the THF ring (~1.8-4.0 ppm) |

| ¹³C NMR | Aromatic carbon signals (~125-145 ppm), Aliphatic carbon signals of the THF ring (~25-85 ppm) |

| IR | C-O-C stretch (~1050-1150 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹) |

| MS | Molecular ion peak (m/z = 148), Fragments corresponding to the loss of the phenyl group and ring cleavage |

Applications in Research and Development

The unique structural features of 2-Phenyl-tetrahydrofuran make it a valuable building block in various scientific disciplines.

Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in drug discovery, and the introduction of a phenyl group can modulate a compound's biological activity.[1] 2-PTHF and its derivatives are being investigated for a range of therapeutic applications, including:

-

Antimicrobial agents: Some studies have shown that 2-PTHF exhibits antimicrobial activity against certain pathogens.[8]

-

Herbicidal applications: The compound has been evaluated for its potential as a selective herbicide.[8]

-

Building block for complex molecules: The cyclic ether structure of 2-PTHF makes it a useful intermediate in the synthesis of more complex, biologically active molecules.[4] The presence of both a phenyl group and a tetrahydrofuran ring is found in various bioactive compounds.[4]

Material Science

The stability and structural properties of the tetrahydrofuran ring make it a candidate for applications in material science.[4] Derivatives of 2-PTHF can be used in the development of new polymers and materials with specific properties.[4]

Flavor and Fragrance Industry

Some tetrahydrofuran derivatives are utilized as flavoring and fragrance agents due to their aromatic characteristics.[4][12]

Conclusion

2-Phenyl-tetrahydrofuran, or 2-phenyloxolane, is a heterocyclic compound with a well-defined structure and a range of synthetic accessibility. Its spectroscopic profile is distinct, allowing for straightforward identification and characterization. The growing interest in this molecule stems from its potential applications as a versatile building block in medicinal chemistry and material science. As research continues, the full scope of 2-PTHF's utility in drug development and other technological fields will undoubtedly expand, making it a compound of ongoing scientific importance.

References

- 2-Phenyl-tetrahydrofuran - 16133-83-8. Vulcanchem.

- Buy 2-Phenyl-tetrahydrofuran | 16133-83-8. Smolecule. (2023-08-15).

- 2-phenyl-tetrahydrofuran | 16133-83-8. ChemicalBook. (2025-10-14).

- 2-phenyl propyl tetrahydrofuran (Cas 3208-40-0). Parchem.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Brief Guide to the Nomencl

- 2-Phenyloxolane | C10H12O | CID 11389473. PubChem - NIH.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (2019-10-14).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. (2025-08-16).

- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Buy 2-Phenyl-tetrahydrofuran | 16133-83-8 [smolecule.com]

- 5. iupac.org [iupac.org]

- 6. 2-Phenyloxolane | C10H12O | CID 11389473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-phenyl-tetrahydrofuran | 16133-83-8 [chemicalbook.com]

- 8. 2-Phenyl-tetrahydrofuran (16133-83-8) for sale [vulcanchem.com]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. parchem.com [parchem.com]

An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-tetrahydrofuran, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its discovery and the evolution of its synthetic methodologies, from classical acid-catalyzed cyclizations to modern organometallic strategies. A detailed analysis of its spectroscopic properties, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, is presented to aid in its characterization. Furthermore, this guide explores the diverse applications of 2-phenyl-tetrahydrofuran as a versatile building block in the synthesis of complex molecules, with a particular focus on its role in the development of bioactive compounds and pharmaceuticals.

Introduction

2-Phenyl-tetrahydrofuran, a colorless to pale yellow liquid, is an aromatic heterocyclic compound featuring a tetrahydrofuran ring substituted with a phenyl group at the 2-position. This seemingly simple molecule possesses a unique combination of chemical stability and reactivity that has rendered it a valuable intermediate in a multitude of chemical transformations.[1] The presence of both a polar ether linkage and a nonpolar aromatic ring imparts distinct solubility and reactivity characteristics, making it a versatile scaffold in organic synthesis.

The tetrahydrofuran motif is a prevalent structural feature in a wide array of natural products and biologically active molecules, including several approved drugs.[2] This has spurred significant interest in the development of efficient synthetic routes to substituted tetrahydrofurans, with 2-phenyl-tetrahydrofuran emerging as a key building block for accessing more complex and medicinally relevant structures. This guide aims to provide a detailed and practical understanding of 2-phenyl-tetrahydrofuran, from its fundamental properties to its application in cutting-edge research.

Discovery and History of Synthesis

While a definitive singular "discovery" of 2-phenyl-tetrahydrofuran is not prominently documented, its synthesis is rooted in the broader history of furan and tetrahydrofuran chemistry. Early methods for the synthesis of tetrahydrofurans often involved the dehydration of 1,4-diols. One of the most common and classical approaches to synthesizing 2-phenyl-tetrahydrofuran is the acid-catalyzed cyclization of 1-phenyl-1,4-butanediol. This reaction proceeds through the protonation of a hydroxyl group, followed by the intramolecular nucleophilic attack of the other hydroxyl group, leading to the formation of the five-membered ether ring.

Over the years, synthetic methodologies have evolved to offer greater efficiency, stereocontrol, and functional group tolerance. The following sections will detail the progression from these foundational methods to more sophisticated contemporary strategies.

Synthetic Methodologies

The synthesis of 2-phenyl-tetrahydrofuran can be broadly categorized into two main approaches: cyclization strategies and methods involving the functionalization of a pre-existing tetrahydrofuran ring.

Classical Approach: Acid-Catalyzed Cyclization

The intramolecular dehydration of 1-phenyl-1,4-butanediol remains a straightforward and widely utilized method for the preparation of 2-phenyl-tetrahydrofuran.[3] This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Acid-Catalyzed Cyclization of 1-Phenyl-1,4-butanediol

-

Reaction Setup: To a solution of 1-phenyl-1,4-butanediol in a suitable solvent (e.g., toluene or dichloromethane), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-